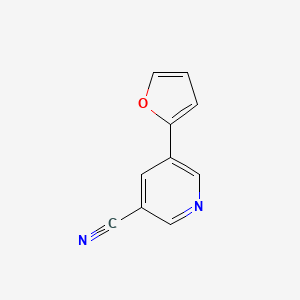

5-(Furan-2-yl)nicotinonitrile

Vue d'ensemble

Description

5-(Furan-2-yl)nicotinonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Biochimique

Biochemical Properties

5-(Furan-2-yl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown potential as a hypoglycemic agent by interacting with enzymes involved in glucose metabolism . Additionally, this compound has demonstrated antioxidant properties, which may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. Studies have shown that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to exhibit antiproliferative activity against various cancer cell lines, suggesting its potential as an anticancer agent . Furthermore, this compound has been found to modulate the expression of genes involved in oxidative stress response, thereby enhancing cellular resilience against oxidative damage . These cellular effects underscore the compound’s potential in therapeutic applications and its ability to modulate key cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound has been shown to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit certain enzymes involved in glucose metabolism, thereby exerting its hypoglycemic effects . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has been found to enhance cellular antioxidant defenses and reduce oxidative stress

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent responses. Studies have shown that the compound exhibits hypoglycemic activity at specific dosages, with higher doses leading to more pronounced effects . At excessively high doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage ranges for therapeutic applications . These dosage-dependent effects provide valuable insights into the compound’s safety and efficacy in vivo.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence glucose metabolism by interacting with key enzymes involved in glycolysis and gluconeogenesis . Additionally, this compound has been found to modulate the levels of certain metabolites, thereby affecting overall metabolic homeostasis . These interactions highlight the compound’s role in regulating metabolic pathways and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical activity. Studies have shown that the compound is efficiently transported across cell membranes and distributed within various cellular compartments . It interacts with specific transporters and binding proteins that facilitate its cellular uptake and localization . These findings provide insights into the compound’s bioavailability and its potential for targeted therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize within specific cellular compartments, such as the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding the subcellular localization of this compound provides valuable insights into its mechanism of action and potential therapeutic applications.

Activité Biologique

5-(Furan-2-yl)nicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological activity, structure-activity relationships, and potential applications of this compound based on a review of recent literature.

Chemical Structure and Synthesis

This compound features a furan ring attached to a nicotinonitrile moiety. Its molecular formula is . The compound can be synthesized through various methods, including multi-component reactions and modifications of existing nicotinonitrile derivatives. The structural characteristics of this compound are crucial for its biological activity, particularly the interactions between the furan and pyridine rings.

Biological Activities

Research indicates that compounds within the nicotinonitrile class, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For example, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

- Anticancer Properties : The compound has been evaluated for its anticancer potential against multiple cancer cell lines. In particular, it exhibited cytotoxic effects in assays involving human cancer cell lines, suggesting its potential as a lead compound in cancer therapeutics .

- Antioxidant Activity : Recent studies have also highlighted the antioxidant properties of this compound. It was shown to scavenge free radicals effectively, which is beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound is influenced by its structural components. Modifications to the furan or pyridine moieties can significantly alter its interaction profiles with biological targets. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-(Furan-2-yl)-5,6-dimethylnicotinonitrile | Dimethyl substitution on pyridine | Enhanced solubility and potentially improved activity |

| 2-Amino-4-(furan-2-yl)-5,6-dimethylnicotinonitrile | Amino group at position 2 | Increased reactivity due to amino functionality |

| Nicotinic acid derivatives | Carboxylic acid instead of nitrile | Different biological activity profile |

These variations illustrate how slight changes in structure can lead to significant differences in biological activity.

Case Studies

- Anticancer Evaluation : A study evaluated several nicotinonitriles, including this compound, against a panel of 60 different cancer cell lines. Results indicated that this compound demonstrated notable cytotoxicity against specific types of cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of substituted nicotinonitriles. It was found that this compound exhibited effective inhibition against both bacterial and fungal strains, supporting its use as a therapeutic agent in infectious diseases .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 5-(Furan-2-yl)nicotinonitrile typically involves methods such as Suzuki coupling or other organic reactions that facilitate the formation of the furan and nitrile functional groups. Characterization techniques like NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. In a study evaluating a series of substituted phenylfuranylnicotinamidines, compounds showed minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Staphylococcus aureus, ranging from 10 to 20 μM .

Table 1: Antimicrobial Activity of Nicotinonitrile Derivatives

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| 4a | Staphylococcus aureus | 10 |

| 4b | Pseudomonas aeruginosa | 15 |

| 4c | Escherichia coli | 20 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro cytotoxic evaluations against a panel of cancer cell lines revealed promising results, indicating that certain derivatives could inhibit cell proliferation effectively . The structural modifications in the furan and nicotinonitrile moieties were found to influence their potency.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line Type | IC50 (μM) |

|---|---|---|

| 4a | Breast Cancer (MCF-7) | 15 |

| 4b | Lung Cancer (A549) | 12 |

| 4c | Colon Cancer (HT-29) | 18 |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of certain nicotinonitrile derivatives, which are crucial in combating oxidative stress-related diseases. For instance, a study on novel nicotinonitriles bearing furan moieties indicated significant free radical scavenging activity .

Corrosion Inhibition

This compound has been explored as a corrosion inhibitor for metals, particularly carbon steel in acidic environments. Research demonstrated that it effectively reduces corrosion rates, making it valuable in industrial applications where metal protection is critical .

Table 3: Corrosion Inhibition Efficiency

| Compound | Corrosion Rate Reduction (%) |

|---|---|

| MA-1160 (furan derivative) | 75 |

| Standard Inhibitor | 60 |

Drug Development

The compound's structural features make it a candidate for drug development targeting various biological pathways, including those involved in HIV infection. Studies have shown that modifications to the furan ring can enhance binding affinity to specific receptors, suggesting potential as an antiviral agent .

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Efficacy : A comprehensive study evaluated a series of derivatives against multiple microbial strains, confirming their effectiveness and establishing structure-activity relationships.

- Cancer Research : A focused investigation into the anticancer properties revealed specific derivatives with selective cytotoxicity towards cancer cells while sparing normal cells.

- Material Science : The application as a corrosion inhibitor was substantiated through electrochemical studies demonstrating significant performance improvement over traditional inhibitors.

Propriétés

IUPAC Name |

5-(furan-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVVCSQDWQZPPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745030 | |

| Record name | 5-(Furan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-85-3 | |

| Record name | 5-(2-Furanyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857283-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.